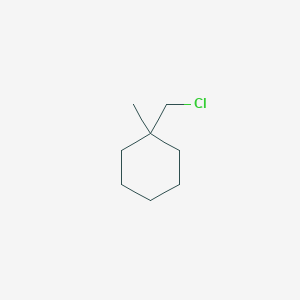

1-(Chloromethyl)-1-methylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

939793-65-4 |

|---|---|

Molecular Formula |

C8H15Cl |

Molecular Weight |

146.66 g/mol |

IUPAC Name |

1-(chloromethyl)-1-methylcyclohexane |

InChI |

InChI=1S/C8H15Cl/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |

InChI Key |

AGEORGJXZRDUIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloromethyl 1 Methylcyclohexane

Direct Halogenation Pathways

Direct halogenation methods aim to introduce a chlorine atom onto a pre-existing hydrocarbon skeleton. For a target molecule like 1-(Chloromethyl)-1-methylcyclohexane, two primary precursors could be considered: unsaturated methylcyclohexene systems or saturated methylcyclohexane (B89554). However, as will be explored, the inherent reactivity and selectivity of these pathways present significant challenges in directly forming the desired constitutional isomer.

Hydrohalogenation of Unsaturated Cyclohexene Systems

The addition of hydrogen halides (HX) across a double bond is a fundamental reaction in organic synthesis. masterorganicchemistry.com The reaction of a methylcyclohexene, such as 1-methylcyclohexene, with hydrogen chloride (HCl) is a potential route. However, the regiochemical outcome of this reaction is dictated by the electronic properties of the alkene.

The hydrochlorination of an unsymmetrical alkene like 1-methylcyclohexene is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon atom. libretexts.orgbritannica.com In the case of 1-methylcyclohexene, the two carbons of the double bond are a tertiary carbon (C1, bonded to the methyl group) and a secondary carbon (C6). According to the rule, the hydrogen will add to C6, and the chlorine will add to C1.

This regioselectivity results in the formation of 1-chloro-1-methylcyclohexane (B1295254) , a constitutional isomer of the target compound, as the major product. doubtnut.com The formation of this compound would require an "anti-Markovnikov" addition, which does not occur under standard hydrohalogenation conditions. The stereoselectivity of this reaction is generally low, as the planar carbocation intermediate can be attacked by the chloride ion from either face, leading to a racemic mixture if a new stereocenter is formed.

| Reactant | Reagent | Predicted Major Product | Predicted Minor Product | Governing Principle |

|---|---|---|---|---|

| 1-Methylcyclohexene | HCl | 1-Chloro-1-methylcyclohexane | 2-Chloro-1-methylcyclohexane | Markovnikov's Rule |

The mechanism of Markovnikov hydrochlorination proceeds through a two-step electrophilic addition. masterorganicchemistry.comleah4sci.com

Protonation and Carbocation Formation : The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HCl. youtube.com This can lead to two possible carbocation intermediates. Protonation at the C6 position of 1-methylcyclohexene yields a stable tertiary carbocation at the C1 position. Conversely, protonation at C1 would form a less stable secondary carbocation at C6. The significant difference in stability overwhelmingly favors the formation of the tertiary carbocation. doubtnut.comleah4sci.com

Nucleophilic Attack by Chloride : The chloride ion (Cl⁻), now acting as a nucleophile, rapidly attacks the electrophilic carbocation. masterorganicchemistry.com This bond formation completes the addition reaction, yielding the final alkyl halide product.

Given that the tertiary carbocation is the key intermediate, the final product is predominantly 1-chloro-1-methylcyclohexane. doubtnut.com

Radical Chlorination of Methylcyclohexanes

An alternative direct approach is the free-radical halogenation of a saturated precursor, methylcyclohexane, using chlorine in the presence of heat or ultraviolet (UV) light. brainly.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Free-radical chlorination is notoriously difficult to control, often leading to a mixture of mono-, di-, and polychlorinated products. mdpi.com More importantly, the reaction exhibits regioselectivity based on the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary.

In methylcyclohexane, there are primary (on the methyl group), secondary (on the ring), and one tertiary (at C1) hydrogen atoms. The chlorine radical will preferentially abstract the tertiary hydrogen atom because the resulting tertiary radical is the most stable intermediate. askfilo.comquora.com This leads to the formation of 1-chloro-1-methylcyclohexane as the major monochlorinated product. brainly.comaskfilo.com Abstraction of a primary hydrogen from the methyl group would form a less stable primary radical, making the formation of this compound a minor product in the complex mixture. While bromination is more selective for the tertiary position, chlorination is more reactive and less selective, but still favors the tertiary position significantly over the primary one. quora.com

| Hydrogen Type | Location in Methylcyclohexane | Intermediate Radical Stability | Resulting Product | Relative Yield |

|---|---|---|---|---|

| Tertiary | C1 of the ring | Highest | 1-Chloro-1-methylcyclohexane | Major |

| Secondary | C2, C3, C4, C5, C6 of the ring | Intermediate | Various dichloromethylcyclohexanes | Minor |

| Primary | Methyl group | Lowest | 1-(Chloromethyl)-cyclohexane | Minor |

Functional Group Transformations Leading to this compound

Given the regioselectivity challenges associated with direct halogenation pathways, the most reliable and specific synthesis of this compound involves functional group transformations from a precursor that already possesses the desired carbon skeleton. A primary alcohol, (1-methylcyclohexyl)methanol (B14665), serves as an ideal starting material.

This transformation is a classic example of nucleophilic substitution, where the hydroxyl (-OH) group of the alcohol is converted into a better leaving group and subsequently displaced by a chloride ion. Several standard reagents can accomplish this conversion effectively.

Common reagents for converting primary alcohols to alkyl chlorides include:

Thionyl chloride (SOCl₂) : This is often the reagent of choice as the byproducts (SO₂ and HCl) are gases, which simplifies purification. The reaction typically proceeds with an inversion of configuration if a chiral center is present.

Phosphorus trichloride (B1173362) (PCl₃)

Concentrated Hydrochloric Acid (HCl) : This conversion is often slower for primary alcohols and may require a catalyst like zinc chloride (ZnCl₂), known as the Lucas test conditions.

Conversion of Alcohols (e.g., Methylcyclohexanols) to Chlorides

A principal pathway for the synthesis of this compound is the chlorination of its parent alcohol, (1-methylcyclohexyl)methanol. This transformation involves the replacement of the primary hydroxyl (-OH) group with a chlorine atom. Several common chlorinating agents can accomplish this, each operating through a distinct mechanism.

The choice of chlorinating agent is critical as it dictates the reaction conditions and mechanism.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting primary and secondary alcohols to their corresponding chlorides. orgosolver.com The reaction typically proceeds via a nucleophilic substitution pathway. The alcohol's oxygen atom first attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. What happens next depends on the reaction conditions.

In the absence of a base, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, where the chloride from the chlorosulfite group attacks the carbon from the same face as the leaving group, leading to retention of configuration. masterorganicchemistry.com

When a base like pyridine (B92270) is added, it removes the proton from the intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom in a classic Sₙ2 backside attack, which results in an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that reacts vigorously with alcohols. youtube.com The alcohol's oxygen attacks the phosphorus atom, leading to the displacement of a chloride ion and the formation of an intermediate. A subsequent Sₙ2 attack by the chloride ion on the alkyl group displaces the chlorophosphonate leaving group, yielding the alkyl chloride. youtube.com This mechanism also typically results in the inversion of stereochemistry at the reaction center.

Hydrogen Chloride (HCl): The reaction of primary alcohols with concentrated HCl is generally slow and requires heating. The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). A chloride ion then displaces the water molecule via an Sₙ2 reaction. However, for alcohols with significant steric hindrance near the reaction center, like (1-methylcyclohexyl)methanol (a neopentyl-type structure), Sₙ1 pathways can be favored. This can lead to carbocation intermediates that are prone to rearrangement, a significant complication in this specific synthesis. organicmystery.comblogspot.com For instance, the formation of a primary carbocation could be followed by a methyl shift to form a more stable tertiary carbocation, leading to an isomeric chloride product. organicmystery.com

| Reagent | Typical Mechanism | Key Features & Byproducts |

|---|---|---|

| SOCl₂ | Sₙ2 (with pyridine) or Sₙi (without base) | Gaseous byproducts (SO₂, HCl) drive reaction; stereochemical outcome is controllable. masterorganicchemistry.comlibretexts.org |

| PCl₅ | Sₙ2 | Vigorous reaction; produces POCl₃ and HCl. youtube.com |

| HCl | Sₙ2 / Sₙ1 | Risk of carbocation rearrangement for sterically hindered substrates. organicmystery.com |

For the specific precursor (1-methylcyclohexyl)methanol, the carbon atom undergoing substitution (the -CH₂-OH carbon) is not a stereocenter. Therefore, the chlorination reaction itself does not involve the inversion or retention of a chiral center at the site of reaction.

However, the stereochemistry of the cyclohexane (B81311) ring itself can influence reactions on its substituents. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert these conformations. pressbooks.pub The stability of a given conformation is dictated by steric interactions, particularly 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub Larger groups prefer the more spacious equatorial position to minimize these interactions.

While not directly creating a new stereocenter in this case, the conformational preferences of the starting alcohol could affect the reaction's kinetics. The accessibility of the hydroxyl group to the chlorinating agent might differ between conformers. For related isomers, such as cis- or trans-2-methylcyclohexanol, where the hydroxyl group is directly on the ring, the stereochemical outcome of chlorination is highly dependent on whether the group is axial or equatorial, as this dictates the feasibility of a backside Sₙ2 attack.

Decarboxylative Halogenation Approaches for Cyclohexane Carboxylic Acids

An alternative synthetic strategy begins with 1-methylcyclohexane-1-carboxylic acid, which can be converted to this compound through a process that removes the carboxyl group and replaces it with a chlorine atom on the adjacent carbon. This class of reactions is known as decarboxylative halogenation. acs.org

Two classic methods for decarboxylative halogenation are the Hunsdiecker–Borodin reaction and the Barton decarboxylation. acs.org

Hunsdiecker–Borodin Reaction: This reaction traditionally involves the treatment of a silver salt of a carboxylic acid with a halogen, such as bromine or chlorine. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical mechanism where an acyl hypohalite intermediate is formed, which then undergoes homolytic cleavage and decarboxylation to produce an alkyl radical. wikipedia.orgchemistry-reaction.com This radical then combines with a halogen radical to form the final alkyl halide. Variations of this reaction have been developed to avoid the need for expensive and light-sensitive silver salts, such as the Kochi reaction, which uses lead(IV) acetate (B1210297) and a lithium halide. wikipedia.orgorgoreview.com

Barton Decarboxylation: This method provides a versatile radical-based alternative. The carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgwordpress.com This ester, when heated or irradiated in the presence of a radical initiator and a suitable halogen donor (like CCl₄ or BrCCl₃), undergoes a radical chain reaction. wikipedia.orgalfa-chemistry.com The process generates an alkyl radical via decarboxylation, which is then trapped by a halogen atom from the solvent or trapping agent to yield the alkyl halide. organic-chemistry.org

The precursor for this route, 1-methylcyclohexane-1-carboxylic acid, is a tertiary carboxylic acid. Its decarboxylation generates a tertiary alkyl radical (the 1-methylcyclohexyl radical). The efficiency of trapping this radical to form the desired product is subject to several limitations.

Yield Trends: The classic Hunsdiecker reaction generally shows a decrease in yield for more substituted systems, with the trend being primary > secondary > tertiary alkyl halides. blogspot.comwikipedia.org This is partly due to the increased potential for side reactions, such as disproportionation (elimination), with tertiary radicals.

Reaction Conditions: Many traditional decarboxylative halogenation methods require harsh conditions or toxic reagents, such as heavy metal salts (silver, mercury, lead). iitk.ac.inyoutube.com

Substrate Sensitivity: The radical intermediates can be highly reactive, and the presence of other functional groups in the molecule can lead to undesired side reactions.

Chlorination vs. Other Halogens: The Hunsdiecker reaction is generally most effective for bromides, works less efficiently for iodides, and often poorly for chlorides. youtube.com More modern methods, such as those involving photoredox catalysis, have been developed to improve the efficiency of decarboxylative chlorination for a wider range of substrates, including tertiary ones. nih.gov

| Method | Key Intermediate | Limitations for Tertiary Acid Precursors |

|---|---|---|

| Hunsdiecker Reaction | Acyl hypohalite | Generally low yields for chlorides; potential for side reactions with tertiary radicals; requires stoichiometric heavy metal salts. blogspot.comwikipedia.orgyoutube.com |

| Barton Decarboxylation | Barton ester (Thiohydroxamate) | Requires a halogen atom source (e.g., CCl₄); can be sensitive to reaction conditions (heat/light). wordpress.comorgsyn.org |

| Photoredox Catalysis | Alkyl radical via SET | A more recent and often milder approach, but may require specific catalysts and conditions. nih.gov |

Alternative and Novel Synthetic Routes

Beyond the standard conversions of alcohols and carboxylic acids, other strategies can be envisioned for the synthesis of this compound. One notable alternative is the free-radical chlorination of a suitable hydrocarbon precursor.

The free-radical chlorination of 1,1-dimethylcyclohexane (B3273568) using chlorine (Cl₂) and UV light (hν) could potentially yield the desired product. This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. In the propagation phase, a chlorine radical abstracts a hydrogen atom from the hydrocarbon to form an alkyl radical and HCl. This alkyl radical then reacts with a molecule of Cl₂ to form the alkyl chloride and a new chlorine radical, continuing the chain.

Catalytic Methods for C-Cl Bond Formation

The direct and selective formation of a carbon-chlorine bond is a cornerstone of organic synthesis. In the context of producing this compound, catalytic methods offer an efficient and atom-economical approach, particularly starting from the corresponding alcohol, (1-methylcyclohexyl)methanol.

Zinc(II) Salt Catalysis and Related Lewis Acid Applications

Lewis acids play a pivotal role in activating alcohols towards nucleophilic substitution, thereby facilitating their conversion to alkyl halides. Zinc(II) salts, such as zinc chloride (ZnCl₂), are effective and commonly employed Lewis acid catalysts for this transformation. The synthesis of this compound from (1-methylcyclohexyl)methanol using a chlorinating agent in the presence of a Lewis acid like zinc chloride represents a plausible and direct synthetic strategy.

The mechanism of this reaction involves the coordination of the Lewis acid (e.g., ZnCl₂) to the hydroxyl group of the alcohol. This coordination enhances the leaving group ability of the hydroxyl group by transforming it into a better leaving group, facilitating its departure upon nucleophilic attack by a chloride ion. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and hydrochloric acid (HCl).

For instance, the reaction of a tertiary alcohol with thionyl chloride is a well-established method for the synthesis of the corresponding alkyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The presence of a Lewis acid like zinc chloride can catalyze this process. While direct literature detailing the zinc(II) salt-catalyzed chlorination of (1-methylcyclohexyl)methanol to this compound is not abundant, the principles of Lewis acid catalysis strongly support its feasibility.

Other Lewis acids, such as aluminum chloride (AlCl₃), have also been demonstrated to be effective in the chlorination of alcohols. scirp.org These catalysts function similarly by activating the alcohol's hydroxyl group. The choice of Lewis acid and reaction conditions can be crucial in optimizing the yield and minimizing side reactions, such as elimination to form alkenes, which can be a competing pathway, especially with tertiary alcohols.

Table 1: Comparison of Lewis Acids in Alcohol Chlorination

| Lewis Acid | Typical Precursors | Common Chlorinating Agents | Key Advantages |

| Zinc Chloride (ZnCl₂) | Primary, Secondary, and Tertiary Alcohols | Thionyl Chloride (SOCl₂), Hydrochloric Acid (HCl) | Relatively mild, cost-effective, and widely available. |

| Aluminum Chloride (AlCl₃) | Benzylic and other reactive alcohols | Thionyl Chloride (SOCl₂), Hydrochloric Acid (HCl) | Strong Lewis acid, can be highly effective. scirp.org |

| Iron(III) Chloride (FeCl₃) | Various alcohols | - | Can catalyze a range of organic transformations. |

Rearrangement Reactions Facilitating Chloride Introduction

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler starting materials. In the context of synthesizing this compound, specific carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, can be envisioned as a strategic approach. wikipedia.orglscollege.ac.in

A plausible synthetic route could involve the generation of a carbocation on a suitably substituted cyclohexane precursor, which then undergoes a 1,2-alkyl or 1,2-hydride shift to form the desired carbon skeleton. Subsequent trapping of the rearranged carbocation with a chloride ion would yield the final product.

For example, a hypothetical precursor such as a 1,2-disubstituted cyclohexanol (B46403) could be subjected to acidic conditions to promote the formation of a carbocation. If one of the substituents is prone to migration, a skeletal rearrangement could occur to form a more stable carbocation, which upon reaction with a chloride source, would furnish the target molecule. The driving force for such rearrangements is typically the formation of a more stable carbocation (e.g., a tertiary carbocation from a secondary one). wikipedia.org

The pinacol (B44631) rearrangement, another important carbocation-mediated reaction, involves the transformation of 1,2-diols into ketones or aldehydes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com While not a direct route to an alkyl chloride, a pinacol-type rearrangement could be employed to construct the required carbon framework, which could then be further functionalized to introduce the chloromethyl group in a subsequent step. For instance, the rearrangement of a vicinal diol on a cyclohexane ring can lead to ring expansion or contraction, and careful substrate design could potentially lead to a precursor of this compound.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Similarly, tandem or cascade reactions, involving a sequence of intramolecular or intermolecular transformations, can rapidly build molecular complexity from simple precursors.

While specific multi-component or tandem reactions leading directly to this compound are not prominently reported in the literature, the principles of these synthetic strategies suggest potential avenues for its construction. A hypothetical multi-component reaction could involve the combination of a cyclohexane-based starting material, a source of the methyl group, and a chloromethylating agent under conditions that promote their assembly into the target structure.

Tandem processes could also be envisioned. For example, a reaction sequence could be initiated by the addition of a functional group to a methylcyclohexane derivative, which then triggers a subsequent cyclization or rearrangement, followed by the introduction of the chloro-substituent. The development of such a process would require careful design of the starting materials and reaction conditions to control the sequence of events and achieve the desired outcome.

The exploration of novel MCRs and tandem reactions remains an active area of research in organic synthesis, and the application of these powerful strategies to the synthesis of molecules like this compound holds promise for the development of more efficient and sustainable synthetic routes.

Reactivity and Mechanistic Investigations of 1 Chloromethyl 1 Methylcyclohexane

Nucleophilic Substitution Reactions

The reactivity of 1-(chloromethyl)-1-methylcyclohexane in nucleophilic substitution reactions is a subject of significant mechanistic interest. Its structure, which is analogous to that of a neopentyl halide, presents a unique case where the substrate is a primary halide, yet its reactivity patterns deviate considerably from typical primary systems. This deviation is primarily attributed to the steric environment surrounding the reactive center, which profoundly influences the operative reaction mechanism.

Despite being a primary alkyl chloride, this compound predominantly undergoes nucleophilic substitution via an SN1 pathway. This is contrary to the general rule that primary halides favor the SN2 mechanism. The rationale for this behavior lies in the formation and subsequent rearrangement of an unstable primary carbocation to a more stable tertiary carbocation, a process that circumvents the sterically hindered SN2 pathway. quora.com The SN1 mechanism is a stepwise process that begins with the slow, rate-determining step of the leaving group's departure to form a carbocation intermediate. chemistrysteps.comlibretexts.org This intermediate is then rapidly attacked by a nucleophile. chemistrysteps.com

The initial heterolysis of the carbon-chlorine bond in this compound would form a primary (1-methylcyclohexyl)methyl carbocation. This species is highly unstable and readily undergoes rearrangement to a more stable carbocation. quora.comlibretexts.org The driving force for the SN1 pathway is the formation of a significantly more stable tertiary carbocation intermediate following this initial step. libretexts.orgyoutube.commasterorganicchemistry.com

Solvolysis studies on the related tertiary halide, 1-chloro-1-methylcyclohexane (B1295254), confirm that the reaction proceeds through a tertiary 1-methylcyclohexyl cation intermediate. researchgate.netchegg.com The stability of this tertiary carbocation is the determining factor for the reaction rate. youtube.com However, the solvolysis rate of 1-chloro-1-methylcyclohexane is notably slower than that of its five-membered ring analogue, 1-chloro-1-methylcyclopentane. researchgate.netcdnsciencepub.com This difference in reactivity is attributed to the conformational energetics of the cyclohexane (B81311) ring. The transition from the stable chair conformation of the neutral molecule to the required twist boat or half-chair conformation to accommodate the planar geometry of the carbocation intermediate introduces additional strain, thus increasing the activation energy. cdnsciencepub.com

| Compound | Ring Size | Relative Rate (krel) |

|---|---|---|

| 1-Chloro-1-methylcyclopentane | 5 | 125 |

| 1-Chloro-1-methylcyclohexane | 6 | 1 |

| 1-Chloro-1-methylcycloheptane | 7 | 125 |

The kinetics of the solvolysis of cyclic alkyl halides like 1-chloro-1-methylcyclohexane have been investigated in a wide array of protic and aprotic solvents. researchgate.net These studies consistently show that the reaction follows first-order kinetics, where the rate is dependent only on the concentration of the alkyl halide (rate = k[RCl]). researchgate.net This is a hallmark of the SN1 (and E1) mechanism, as the nucleophile is not involved in the rate-determining step. amherst.eduquizlet.comlibretexts.org

Solvent polarity plays a crucial role in SN1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting the SN1 pathway. amherst.edu They facilitate the ionization of the C-Cl bond and stabilize the resulting carbocation and chloride ion through solvation, thereby lowering the energy of the transition state. chemistrysteps.comlibretexts.org Kinetic data shows that the rate of heterolysis for 1-chloro-1-methylcyclohexane is about two orders of magnitude lower in protic solvents compared to 1-chloro-1-methylcyclopentane, highlighting the structural effects on reactivity. researchgate.net In contrast, in nonpolar aprotic solvents, the rates for the two compounds are much closer. researchgate.net

A key feature of the SN1 reaction of this compound is the rearrangement of the initially formed carbocation. quora.com The primary (1-methylcyclohexyl)methyl cation is highly energetic and unstable. To achieve greater stability, it undergoes a rapid 1,2-shift. libretexts.orglibretexts.org In this process, an adjacent alkyl group (from the cyclohexane ring) migrates with its pair of bonding electrons to the positively charged carbon. pressbooks.pubweebly.com

This rearrangement, known as a Wagner-Meerwein rearrangement, results in the formation of a more stable tertiary carbocation. weebly.com The migration of a ring carbon atom leads to a ring expansion, forming a tertiary cycloheptyl cation. Such rearrangements are common in systems that can proceed to a more stable carbocation, and the energy gained by forming a tertiary cation from a primary one provides the thermodynamic driving force for this pathway. libretexts.orglibretexts.orgmsu.edu The rearranged, more stable carbocation is then captured by the nucleophile to yield the final substitution product. pressbooks.pub

The SN2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comlibretexts.org This mechanism is highly sensitive to steric hindrance. chemistrysteps.comlibretexts.orglibretexts.org

This compound, with its neopentyl-like structure, is effectively inert to SN2 reactions. masterorganicchemistry.comchemistrysteps.com Although the chlorine atom is attached to a primary carbon, the adjacent (β) carbon is quaternary and heavily substituted. This bulky t-butyl-like group shields the backside of the electrophilic carbon, preventing the nucleophile from achieving the necessary orbital overlap for the reaction to occur. libretexts.orgmasterorganicchemistry.com For practical purposes, the SN2 pathway is completely shut down for neopentyl-type substrates. masterorganicchemistry.com The rate of SN2 reaction for neopentyl bromide, for example, is approximately 10-5 times that of ethyl bromide, illustrating the profound impact of steric hindrance at the β-carbon. masterorganicchemistry.com

| Alkyl Bromide | Substrate Type | Relative Rate |

|---|---|---|

| Methyl bromide | Methyl | 30 |

| Ethyl bromide | Primary (1°) | 1 |

| Isopropyl bromide | Secondary (2°) | 0.025 |

| Neopentyl bromide | Primary (1°, β-branched) | 0.00001 |

| tert-Butyl bromide | Tertiary (3°) | ~0 |

In an SN1 reaction, the rate-determining step does not involve the nucleophile. Consequently, the reaction rate is independent of the nucleophile's concentration or strength. chemistrysteps.commasterorganicchemistry.com However, the identity of the nucleophile is critical in determining the structure of the final product(s).

Following the formation and rearrangement of the carbocation, it will react with any nucleophile present in the reaction mixture. In solvolysis reactions, weak nucleophiles like water or alcohols serve as both the solvent and the reactant, leading to the formation of alcohols or ethers, respectively. quizlet.com If a stronger, less basic nucleophile is introduced, it will compete with the solvent to attack the carbocation, yielding a different substitution product.

It is important to note that SN1 reactions are often in competition with E1 (unimolecular elimination) reactions, especially when the nucleophile is also a base. chemistrysteps.com A strong, bulky base would favor elimination, but for a substrate like this compound, the rearranged tertiary carbocation can lose a proton from an adjacent carbon to form an alkene. The ratio of substitution to elimination products can therefore be influenced by the basicity and steric bulk of the nucleophile, as well as the reaction temperature. pearson.com

SN1 Pathway Dominance and Carbocation Intermediates

Elimination Reactions

Elimination reactions are fundamental processes in organic chemistry where a molecule, typically an alkyl halide, loses atoms or groups to form a double bond (an alkene). For 1-chloro-1-methylcyclohexane, a tertiary alkyl halide, elimination of hydrogen chloride (HCl) can proceed through different mechanistic pathways, primarily the unimolecular (E1) and bimolecular (E2) routes. libretexts.org These pathways are influenced by reaction conditions such as the strength of the base, the solvent, and temperature, and they lead to the formation of isomeric alkene products.

E1 Pathway: Formation of Cyclohexyl Alkenes via Carbocations

The E1 (Elimination, unimolecular) mechanism is a two-step process that is favored by weak bases and polar protic solvents. saskoer.cachemistrysteps.com

Step 1: Formation of a Carbocation: The reaction begins with the slow, rate-determining step where the carbon-chlorine bond breaks heterolytically, and the chloride ion departs. This results in the formation of a relatively stable tertiary carbocation, the 1-methylcyclohexyl cation. chegg.com

Step 2: Deprotonation: In the second, faster step, a weak base (often the solvent, e.g., ethanol) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the broken carbon-hydrogen bond then form the new pi (π) bond of the alkene. saskoer.ca

When multiple types of beta-hydrogens are available for abstraction, the regioselectivity of the reaction becomes important. In the 1-methylcyclohexyl carbocation, there are two distinct sets of beta-hydrogens: those on the adjacent ring carbons (C2 and C6) and those on the methyl group.

According to Zaitsev's Rule, elimination reactions that can produce more than one constitutional isomer will favor the formation of the more stable, more highly substituted alkene. libretexts.orgopenstax.org

Zaitsev Pathway: Abstraction of a proton from C2 or C6 of the cyclohexane ring leads to the formation of 1-methylcyclohexene , a trisubstituted alkene.

Hofmann Pathway: Abstraction of a proton from the methyl group results in methylenecyclohexane (B74748) , a disubstituted alkene.

The E1 mechanism strongly favors the Zaitsev product because the transition state leading to the more stable alkene is lower in energy. chemistrysteps.com Therefore, 1-methylcyclohexene is the major product of the E1 elimination of 1-chloro-1-methylcyclohexane. openstax.org

| Product Name | Structure | Alkene Substitution | Pathway | Relative Yield |

|---|---|---|---|---|

| 1-Methylcyclohexene | Trisubstituted | Zaitsev | Major | |

| Methylenecyclohexane | Disubstituted | Hofmann | Minor |

The E1 reaction is not stereospecific but is stereoselective. chemistrysteps.com The key intermediate is a trigonal planar carbocation, which loses its original stereochemistry. saskoer.ca Because of this planar intermediate, the base can abstract a beta-proton from any accessible position, and there is no geometric requirement for the orientation of the proton relative to the original leaving group. saskoer.cachemistrysteps.com While E1 reactions generally favor the formation of the more stable trans (E) alkene over the cis (Z) alkene, this is not applicable to the formation of 1-methylcyclohexene, where the double bond is contained within the ring structure. chemistrysteps.comlibretexts.org

E2 Pathway: Concerted Elimination Mechanisms

The E2 (Elimination, bimolecular) reaction occurs in a single, concerted step. libretexts.org A strong base removes a beta-proton at the same time the leaving group (chloride) departs, and the double bond is formed simultaneously. openstax.org The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base.

The choice of base is critical in determining the major product of an E2 reaction, as it can be used to control the regioselectivity between the Zaitsev and Hofmann products. scribd.com

Strong, Unhindered Bases: Small, strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) favor the formation of the thermodynamically more stable Zaitsev product, 1-methylcyclohexene. openstax.orggimmenotes.co.za These bases are small enough to access the more sterically hindered protons on the cyclohexane ring.

Strong, Sterically Hindered Bases: Large, bulky bases such as potassium tert-butoxide (KOtBu) favor the formation of the less stable Hofmann product, methylenecyclohexane. gimmenotes.co.za The steric bulk of the base makes it difficult to reach the protons on the ring, so it preferentially abstracts one of the more accessible protons from the methyl group. masterorganicchemistry.com

| Base | Base Type | Major Product | Governing Factor |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Strong, Unhindered | 1-Methylcyclohexene (Zaitsev) | Product Stability |

| Sodium Ethoxide (NaOEt) | Strong, Unhindered | 1-Methylcyclohexene (Zaitsev) | Product Stability |

| Potassium tert-Butoxide (KOtBu) | Strong, Hindered | Methylenecyclohexane (Hofmann) | Steric Accessibility |

The E2 reaction has a strict stereochemical requirement. The mechanism proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar orientation, meaning they are in the same plane and oriented at a 180° dihedral angle to each other. chemistrysteps.comrogue-scholar.org

In cyclohexane systems, this translates to a requirement for a trans-diaxial arrangement, where both the leaving group and the beta-hydrogen must occupy axial positions. chemistrysteps.comlibretexts.org The reaction can only proceed from a chair conformation that meets this geometric constraint. khanacademy.org For 1-chloro-1-methylcyclohexane, the ring must flip to a conformation where the chlorine atom is in an axial position. In this conformation, there are axial beta-hydrogens on the adjacent C2 and C6 carbons, allowing for the trans-diaxial arrangement required for the E2 elimination to form the Zaitsev product. chemistrysteps.com

Advanced Structural Characterization and Spectroscopic Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(Chloromethyl)-1-methylcyclohexane in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of its hydrogen and carbon nuclei, researchers can construct a detailed picture of its dynamic conformational landscape.

The cyclohexane (B81311) ring is not static; it rapidly interconverts between two chair conformations in a process known as ring flipping or chair-chair interconversion. lscollege.ac.in For a substituted cyclohexane, these two chair conformers may not be equal in energy. libretexts.org In this compound, the two primary chair conformers would have either the methyl group in an axial position and the chloromethyl group in an equatorial position, or vice-versa.

At room temperature, this interconversion is so rapid that an NMR spectrum shows time-averaged signals for the axial and equatorial positions. lscollege.ac.innih.gov However, by using low-temperature Dynamic NMR (DNMR) spectroscopy, this process can be slowed down sufficiently to observe the distinct signals of each individual conformer. hi.is This allows for the direct calculation of the equilibrium constant between the two conformers and, subsequently, the difference in Gibbs free energy (ΔG°), also known as the A-value, which quantifies the preference of a substituent for the equatorial position. lscollege.ac.in

The equilibrium is governed by the relative steric bulk of the methyl and chloromethyl groups. The conformer that places the sterically larger group in the more spacious equatorial position is generally favored. libretexts.org By studying related monosubstituted cyclohexanes, the energetic cost of placing these groups in an axial position can be estimated. The barrier to the chair-chair interconversion for cyclohexane itself is approximately 10-11 kcal/mol, and while substitution can alter this value, it provides a baseline for the energy required for the ring flip. hi.is

Table 1: Conformational Energy Data for Cyclohexane Derivatives

| Parameter | Compound | Value (kcal/mol) | Technique |

| Interconversion Barrier (ΔG‡) | Cyclohexane | ~10.1 - 10.5 | Dynamic NMR |

| A-value (Methyl) | Methylcyclohexane (B89554) | ~1.8 | Dynamic NMR |

| A-value (Chloromethyl) | Chloromethylcyclohexane | ~1.75 | Computational |

Note: Data is for monosubstituted cyclohexanes and serves as a basis for predicting the equilibrium in the 1,1-disubstituted target compound.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of complex molecules. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the spatial proximity of protons. It detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.

In the context of a "frozen" low-temperature conformer of this compound, a NOESY spectrum would provide definitive proof of which substituent is axial and which is equatorial.

An axial methyl group would show strong NOE correlations to the two other axial protons on the same face of the ring (at carbons 3 and 5).

An equatorial methyl group would show weaker NOE correlations, primarily to the adjacent equatorial and axial protons on carbon 2 and carbon 6.

By observing these characteristic spatial relationships, the specific conformation can be identified. This technique is invaluable when signals are too complex to be resolved by one-dimensional NMR alone. nih.gov

Dynamic NMR (DNMR) is the overarching method used to study the rates of chemical exchange processes, such as the chair-chair interconversion. hi.is By acquiring a series of NMR spectra at different temperatures, researchers can observe the transition from a fast-exchange regime (one set of averaged peaks) to a slow-exchange regime (separate peaks for each conformer). The temperature at which the separate peaks begin to merge is known as the coalescence temperature.

From the coalescence temperature and the frequency separation of the signals in the slow-exchange limit, the rate constant for the interconversion can be calculated. This, in turn, allows for the determination of the activation energy (Gibbs free energy of activation, ΔG‡) for the ring-flipping process. hi.islandsbokasafn.is Studies on a wide range of cyclohexane derivatives have established the energetic barriers and conformational preferences, providing a robust framework for understanding the behavior of this compound. acs.org For instance, studies on 1-methyl-1-germacyclohexane, a heavier analog, used low-temperature 13C NMR to determine a chair-to-chair interconversion barrier of approximately 5.0 kcal/mol, illustrating how changes to the ring structure affect the dynamics. hi.islandsbokasafn.is

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. scispace.com These methods are complementary and can provide detailed information about molecular structure, bonding, and conformational states. kurouskilab.com

The vibrational frequencies of a molecule are sensitive to its geometry. For cyclohexane derivatives, certain vibrational modes, particularly those involving the substituent and the carbon skeleton, can differ depending on whether the substituent is in an axial or equatorial position. nih.gov

C-Cl Stretching: The carbon-chlorine stretching vibration is a key diagnostic peak. In halocyclohexanes, the C-Cl stretch for an equatorial conformer typically appears at a higher wavenumber (frequency) than that for an axial conformer. This difference arises from the distinct electronic environments and steric interactions in the two positions.

Skeletal Vibrations: The "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹) contains complex vibrations of the cyclohexane ring itself. docbrown.info These C-C stretching and CCC bending modes are conformationally sensitive. Specific patterns in this region can be correlated with the predominant chair conformation. nih.govustc.edu.cn

By comparing the experimental spectra of this compound with spectra from computational models or with data from conformationally locked analogs, the dominant conformational state can be inferred. nih.gov

Table 2: Representative Vibrational Frequencies for Cyclohexane Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch | -CH₂- | 2845 - 2950 | IR, Raman |

| CH₂ Scissoring | -CH₂- | 1440 - 1480 | IR, Raman |

| C-C Stretch | Cyclohexane Ring | 802 | Raman |

| C-Cl Stretch (Equatorial) | C-Cl | ~740 - 760 | IR |

| C-Cl Stretch (Axial) | C-Cl | ~680 - 700 | IR |

Note: These are general ranges and the exact position of peaks for this compound may vary.

Vibrational spectroscopy is a powerful tool for real-time reaction monitoring because it is non-destructive and can often be performed in situ (directly in the reaction vessel). uib.no By tracking the intensity of specific vibrational bands over time, one can monitor the consumption of reactants and the formation of products.

For a reaction involving this compound, such as a substitution or elimination, one could monitor:

The disappearance of the characteristic C-Cl stretching band to follow the consumption of the starting material.

The appearance of a new band, for example, a C=C stretch around 1650 cm⁻¹ in an elimination reaction to form an alkene, or a C-O stretch around 1100 cm⁻¹ if the chlorine is substituted by a hydroxyl group.

These data provide kinetic information about the reaction. Furthermore, the detection of transient spectral features can offer mechanistic insights, potentially identifying short-lived intermediates that are crucial to the reaction pathway. nih.gov This application transforms vibrational spectroscopy from a static characterization tool into a dynamic probe of chemical reactivity.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for unequivocally confirming the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl).

For the molecular formula C₈H₁₅Cl, the theoretical monoisotopic mass is 146.086228 Da. chemspider.com HRMS analysis would measure the experimental mass of the molecular ion. A result that aligns with the theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅Cl |

| Theoretical Monoisotopic Mass | 146.086228 Da |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, particularly under electron ionization (EI), this compound undergoes predictable fragmentation, yielding a characteristic pattern of ions that helps to elucidate its structure. While a specific spectrum for this exact compound is not detailed in the provided search results, the fragmentation pattern can be inferred from the behavior of similar alkyl halides and substituted cyclohexanes. libretexts.orgbrainly.com

The molecular ion peak (M⁺) at m/z 146 would be observed, along with an M+2 peak at m/z 148, with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways would likely include:

Loss of the chloromethyl radical (•CH₂Cl): This cleavage would result in a stable tertiary carbocation at m/z 97 (C₇H₁₃⁺). This is often a prominent peak in the spectrum of similar compounds. brainly.com

Loss of a chlorine radical (•Cl): This fragmentation would produce a cation at m/z 111 (C₈H₁₅⁺).

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to a fragment at m/z 131 (C₇H₁₂Cl⁺).

Ring cleavage: The cyclohexane ring can undergo various fragmentation patterns, typically resulting in the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules, leading to a series of peaks at lower m/z values. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 146/148 | [C₈H₁₅Cl]⁺ | (Molecular Ion) |

| 131/133 | [C₇H₁₂Cl]⁺ | •CH₃ |

| 111 | [C₈H₁₅]⁺ | •Cl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, particularly for assessing its purity and monitoring its synthesis. nih.gov In a typical GC-MS analysis, the sample is first vaporized and passed through a gas chromatography column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase.

This compound, being a volatile compound, is well-suited for GC analysis. It will exhibit a characteristic retention time under specific GC conditions (e.g., column type, temperature program). After separation, the eluted compound enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the compound eluting at that retention time, confirming its identity. ijarst.com This dual-data approach allows for the confident identification of the target compound and the separation and tentative identification of any impurities, starting materials, or byproducts in a reaction mixture.

X-ray Crystallography of Derived or Co-crystallized Species

While this compound is a liquid at room temperature, X-ray crystallography could be employed on a suitable crystalline derivative to determine its three-dimensional structure with high precision. chegg.com

Determining Solid-State Molecular Architecture and Conformational Preferences

To perform an X-ray diffraction study, the compound would first need to be converted into a solid, crystalline derivative. This could potentially be achieved through co-crystallization with another molecule or by synthesizing a related solid compound where the fundamental cyclohexane ring structure is maintained.

If a suitable crystal were obtained, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. rsc.org This technique would definitively establish the conformational preferences of the cyclohexane ring in the solid state. For a substituted cyclohexane, the chair conformation is generally the most stable. icm.edu.pl The analysis would reveal whether the chloromethyl and methyl groups occupy axial or equatorial positions on the chair conformer, providing insight into steric interactions within the molecule. gla.ac.uk

Electron Diffraction Studies

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds, providing information that is complementary to solid-state X-ray crystallography. This method is particularly useful for studying the conformational equilibria of flexible molecules like substituted cyclohexanes. researchgate.net

Studies on similar molecules, such as chlorocyclohexane, have used electron diffraction to determine the geometry and the relative abundance of different conformers (axial vs. equatorial) in the gas phase. researchgate.net For this compound, an electron diffraction study would be expected to confirm that the molecule predominantly adopts a chair conformation. It would also provide precise measurements of bond distances and angles in the gas phase, free from the packing forces present in a crystal lattice. This data can be used to quantify the energetic preference for the substituent groups to occupy equatorial positions to minimize steric strain.

Gas-Phase Conformational Analysis of Related Cyclohexane Derivatives

The primary factors governing the conformational equilibrium of a substituted cyclohexane are steric interactions, most notably the 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions. To minimize these unfavorable interactions, substituents preferentially occupy the more spacious equatorial positions. masterorganicchemistry.comlibretexts.org The energy difference between the axial and equatorial conformations is quantified by the conformational free-energy difference, commonly known as the A-value. masterorganicchemistry.com

For 1,1-disubstituted cyclohexanes, such as the closely related 1-chloro-1-methylcyclohexane (B1295254), one substituent must be in an axial position while the other is in an equatorial position in the chair conformation. libretexts.orglibretexts.org The ring will flip between two chair conformers, and the equilibrium will favor the conformation where the sterically bulkier group occupies the equatorial position. lumenlearning.com

The steric bulk of a substituent is directly related to its A-value; a larger A-value indicates a stronger preference for the equatorial position. For a methyl group, the A-value is approximately 1.7 kcal/mol. masterorganicchemistry.com For a chlorine atom, the A-value is lower, around 0.5 kcal/mol. tminehan.com

| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| -CH3 (Methyl) | ~1.7 | Strong |

| -Cl (Chloro) | ~0.5 | Moderate |

Based on these values, in the conformational equilibrium of 1-chloro-1-methylcyclohexane, the conformer with the methyl group in the equatorial position and the chlorine atom in the axial position would be significantly more stable and therefore more populated than the conformer with an axial methyl group and an equatorial chlorine atom. The energy difference between these two conformers can be estimated by the difference in their A-values. chegg.comstackexchange.com

For the target molecule, this compound, a similar analysis applies. The two substituents on C1 are a methyl group and a chloromethyl group (-CH2Cl). In this case, one must be axial and the other equatorial. The conformational preference will be dictated by the relative steric bulk of the methyl versus the chloromethyl group. While a precise A-value for the chloromethyl group is not as commonly cited, it is expected to be larger than that of a simple methyl group due to the presence of the larger chlorine atom and the increased bond length of C-Cl versus C-H, which can alter the rotational profile and steric interactions of the group. Consequently, the conformer with the chloromethyl group in the equatorial position and the methyl group in the axial position is predicted to be the more stable and predominant species in the gas phase.

| Compound | More Stable Conformer | Less Stable Conformer | Reason for Stability |

|---|---|---|---|

| 1-Chloro-1-methylcyclohexane | Equatorial Methyl, Axial Chloro | Axial Methyl, Equatorial Chloro | The larger methyl group (higher A-value) preferentially occupies the equatorial position. |

| This compound | Equatorial Chloromethyl, Axial Methyl | Axial Chloromethyl, Equatorial Methyl | The bulkier chloromethyl group is expected to have a greater steric demand, favoring the equatorial position. |

This predictive analysis, grounded in the foundational principles of stereochemistry and supported by extensive experimental data on simpler analogs, provides a clear picture of the likely gas-phase conformational landscape of this compound and its closely related derivatives.

Theoretical and Computational Studies of 1 Chloromethyl 1 Methylcyclohexane

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the molecular properties of substituted cyclohexanes. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering insights that are often difficult to obtain through experimental means alone. rsc.org

The cyclohexane (B81311) ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. sapub.org For a substituted cyclohexane, the interconversion between two chair forms, known as a ring-flip, results in conformers that are often not equivalent in energy. sapub.orglibretexts.org Computational methods are used to locate the minimum energy conformations (energy minima) and calculate the energy difference between them.

For a 1,1-disubstituted cyclohexane like 1-(chloromethyl)-1-methylcyclohexane, the two substituents cannot both be equatorial or both be axial. In any given chair conformation, one group must occupy an axial position while the other occupies an equatorial position. The ring-flip interconverts these positions. libretexts.orglibretexts.org

The relative stability of the two chair conformers is determined by the steric strain experienced by the axial substituent. An axial group encounters destabilizing steric interactions with the two other axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at C1). These are known as 1,3-diaxial interactions. sapub.orgfiveable.me The conformer where the sterically bulkier group occupies the more spacious equatorial position is generally more stable. libretexts.org

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. chegg.com To predict the preferred conformation of this compound, one would compare the A-values for the methyl group and the chloromethyl group.

Conformer A: Axial Methyl, Equatorial Chloro

Conformer B: Equatorial Methyl, Axial Chloro

The steric bulk of a substituent is the primary determinant of its A-value. The established A-value for a methyl group is approximately 1.7 kcal/mol. The A-value for chlorine is smaller, around 0.5-0.6 kcal/mol. This is partly because the longer carbon-chlorine bond length (compared to a carbon-carbon bond) places the chlorine atom further from the interacting axial hydrogens, reducing steric repulsion. youtube.com

Based on these values, the methyl group is sterically more demanding than the chloro group. Therefore, the conformer with the methyl group in the equatorial position and the chloro group in the axial position would be predicted to be the more stable one. The energy difference between the two conformers can be estimated by the difference in their A-values.

Table 1: Estimated Conformational Energy Differences for 1-Chloro-1-methylcyclohexane (B1295254) This table is based on established A-values and illustrates the principles of conformational analysis. Specific computational results may vary.

| Conformer | Axial Group | Equatorial Group | Relative Steric Strain (kcal/mol) | Predicted Stability |

| A | Methyl | Chloro | ~1.7 | Less Stable |

| B | Chloro | Methyl | ~0.6 | More Stable |

| Energy Difference (ΔG°) | ~1.1 |

Data is estimated based on the difference between the A-values of methyl and chloro substituents.

The chloromethyl group (-CH₂Cl) is larger than a methyl group (-CH₃). This increased steric bulk would lead to more significant 1,3-diaxial interactions when it is in the axial position. Consequently, the equilibrium for this compound is expected to strongly favor the conformer where the chloromethyl group is equatorial and the methyl group is axial. This preference would be even more pronounced than the equatorial preference of a tert-butyl group in 1-tert-butyl-1-methylcyclohexane, where the tert-butyl group's large size almost exclusively locks it into the equatorial position. libretexts.org The primary influence of the chloromethyl group is therefore to dictate the conformational equilibrium to avoid unfavorable steric clashes.

Transition state theory is a fundamental concept used to describe reaction rates. It postulates that reactants pass through a high-energy state, the "transition state," on their way to becoming products. The energy required to reach this transition state from the reactants is called the activation energy (Ea or ΔG‡). libretexts.org Computational chemistry is exceptionally useful for locating the geometry of transition states and calculating their energies, thereby predicting reaction rates and mechanisms. nih.gov

This compound is a tertiary alkyl halide. Such substrates are known to react via mechanisms involving carbocation intermediates (SN1 and E1) and are sterically hindered to backside attack (precluding SN2). youtube.com

SN1/E1 Pathway: The reaction would proceed through a slow, rate-determining step where the chloride ion departs, forming a stable tertiary carbocation (the 1-(chloromethyl)-1-methylcyclohexyl cation). This intermediate is planar at the cationic carbon. A nucleophile can then attack the carbocation (SN1 product), or a base can remove a proton from an adjacent carbon (E1 product). askfilo.com

SN2/E2 Pathway: The SN2 pathway is ruled out due to the steric hindrance of the tertiary center. The E2 pathway, which involves a concerted deprotonation and leaving group departure, is possible in the presence of a strong, non-nucleophilic base.

Computational modeling can elucidate this competition by calculating the activation barriers for each potential pathway. For the solvolysis of the analog 1-chloro-1-methylcyclohexane , kinetic studies confirm that the reaction proceeds via an E1 mechanism. researchgate.net This indicates that the formation of the tertiary 1-methylcyclohexyl cation is the key energetic hurdle. The subsequent elimination is faster than nucleophilic attack by a weak nucleophile (like the solvent).

Table 2: Predicted Reaction Pathways for Tertiary Alkyl Halides

| Conditions | Favored Pathway(s) | Computational Insight |

| Weak Nucleophile/Base (e.g., H₂O, ROH) | SN1 / E1 | Calculation of the activation barrier for carbocation formation. |

| Strong, Bulky Base (e.g., KOtBu) | E2 | Calculation of the transition state for the concerted elimination. |

| Strong Nucleophile (e.g., CN⁻) | No Reaction (SN2 blocked) | High calculated activation barrier for backside attack. |

The tertiary carbocation intermediate formed during SN1/E1 reactions of substrates like 1-chloro-1-methylcyclohexane can potentially undergo rearrangements to form an even more stable carbocation. msu.edu Computational studies on the analogous 1-methylcyclohexyl cation have explored such possibilities.

One significant rearrangement pathway is a ring contraction, where the 1-methylcyclohexyl cation (a six-membered ring) rearranges to the 1,2-dimethylcyclopentyl cation (a five-membered ring). researchgate.net This process involves the migration of a carbon-carbon bond. Quantum chemical calculations (using the MINDO/3 method) have characterized the transition states for this rearrangement. The studies found that the energy barriers for the rearrangement of the 1-methylcyclohexyl cation are higher than those for the rearrangement of an unsubstituted cyclohexyl cation, a result attributed to the greater stability of the initial tertiary carbocation compared to a secondary one. researchgate.net These computational findings are crucial for predicting the product distribution in reactions where carbocation intermediates are formed, as the activation barriers for rearrangement versus reaction with a nucleophile will determine the final outcome. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental component of understanding the chemical reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about its behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the chlorine atom due to its lone pairs of electrons, which are the highest in energy. The LUMO, conversely, is anticipated to be centered on the antibonding orbital of the carbon-chlorine (C-Cl) bond (σ* C-Cl). This distribution makes the C-Cl bond susceptible to nucleophilic attack.

Table 1: Representative Theoretical Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily located on the chlorine atom's lone pairs. |

| LUMO | +1.2 | Centered on the antibonding σ* orbital of the C-Cl bond. |

| HOMO-LUMO Gap | 10.7 | Indicates relatively high kinetic stability. |

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations for illustrative purposes.

Predictive Modeling of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated that aids in the assignment of experimental data.

For this compound, predictive modeling would be particularly useful in distinguishing between the various protons and carbons in its complex cyclohexane ring system. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the conformational arrangement of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl group (-CH₃) | 1.10 | 25.4 |

| Chloromethyl group (-CH₂Cl) | 3.45 | 55.2 |

| Quaternary Carbon (C-1) | - | 40.8 |

| Cyclohexane ring protons | 1.20 - 1.80 | 22.1, 26.5, 35.7 |

Note: These are illustrative values based on typical chemical shifts for similar structural motifs and would be refined by actual computational modeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment.

Conformational Dynamics and Interconversion Pathways

The cyclohexane ring of this compound is not static but undergoes conformational changes, primarily the "chair flip" interconversion. In this process, axial substituents become equatorial and vice versa. For a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial in any given chair conformation.

In the case of this compound, the two primary chair conformers would involve the interconversion where the methyl group moves from an axial to an equatorial position, and simultaneously, the chloromethyl group moves from equatorial to axial. The relative stability of these conformers is determined by steric strain, specifically 1,3-diaxial interactions. The bulkier group generally prefers the equatorial position to minimize these unfavorable interactions. The chloromethyl group is sterically more demanding than the methyl group, and therefore, the conformer with the chloromethyl group in the equatorial position and the methyl group in the axial position is expected to be more stable.

MD simulations can map the energy landscape of this interconversion, identifying the transition states and calculating the energy barriers between conformers. This provides quantitative data on the flexibility of the ring system and the populations of different conformational states at a given temperature.

Solvent Effects on Conformation and Reactivity

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. researchgate.net MD simulations can explicitly model solvent molecules, allowing for the study of these effects at a molecular level.

For this compound, polar solvents would be expected to stabilize any transition states with charge separation, potentially lowering the activation energy for reactions such as nucleophilic substitution at the chloromethyl group. The solvent can also affect the conformational equilibrium. While in the gas phase, intramolecular steric effects dominate, in solution, the interactions between the solute and solvent molecules can shift the balance between the axial and equatorial conformers. For instance, a polar solvent might preferentially solvate one conformer over another, altering their relative energies. MD simulations can quantify these solvent-solute interactions and predict how the conformational landscape and reaction dynamics will change in different solvent environments. researchgate.net

Applications of 1 Chloromethyl 1 Methylcyclohexane in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The utility of cyclic compounds as scaffolds is a cornerstone of natural product synthesis. While direct applications of 1-(Chloromethyl)-1-methylcyclohexane in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structure suggests potential pathways for such endeavors. The synthesis of natural products often relies on chiral building blocks to construct stereochemically complex targets.

Role as a Chiral Pool Intermediate (if applicable to stereoisomers)

This compound is an achiral molecule and therefore cannot serve directly as a chiral pool intermediate. Chiral pool synthesis utilizes enantiomerically pure starting materials derived from nature. For this specific compound to be applicable in such a context, a stereocenter would need to be introduced into the cyclohexane (B81311) ring, leading to stereoisomers that could potentially be resolved or synthesized asymmetrically. Subsequent reactions would then need to proceed with high stereocontrol to transfer this chirality to the target natural product.

Formation of Carbon-Carbon Bonds (e.g., through Alkylation or Cross-Coupling Reactions)

The primary chloride in this compound is a reactive site for nucleophilic substitution, making it a suitable electrophile for forming new carbon-carbon bonds. This is a fundamental transformation in the assembly of complex molecular skeletons.

Alkylation Reactions: As a primary alkyl halide, it can undergo SN2 reactions with a variety of carbon nucleophiles. The presence of a quaternary carbon adjacent to the chloromethyl group introduces significant steric hindrance, which can influence reaction rates and conditions.

Reaction with Organometallic Reagents: It can react with Gilman reagents (lithium dialkylcuprates) or Grignard reagents in the presence of a copper catalyst to form a C-C bond.

Reaction with Enolates: Alkylation of ketone, ester, or malonate enolates provides a direct method for introducing the 1-methylcyclohexylmethyl moiety.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While typically used for sp²-hybridized carbons, advancements have extended their utility to sp³-hybridized alkyl halides. Potential cross-coupling partners for this compound could include:

Organoboron compounds (Suzuki Coupling): Reaction with boronic acids or esters.

Organozinc compounds (Negishi Coupling): Known for their high reactivity and functional group tolerance.

Organotin compounds (Stille Coupling): Versatile but often limited by the toxicity of tin byproducts.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Potential Product Type |

|---|---|---|---|

| Alkylation | Lithium Dialkylcuprate (R₂CuLi) | Ether solvent | 1-(Alkylmethyl)-1-methylcyclohexane |

| Alkylation | Malonic Ester Enolate | NaOEt, EtOH | Diethyl 2-(1-methylcyclohexylmethyl)malonate |

| Suzuki Coupling | Arylboronic Acid (ArB(OH)₂) | Pd Catalyst, Base | 1-(Arylmethyl)-1-methylcyclohexane |

| Negishi Coupling | Alkylzinc Halide (RZnX) | Pd or Ni Catalyst | 1-(Alkylmethyl)-1-methylcyclohexane |

Precursor for Specialty Chemicals and Fine Chemicals

The reactivity of the chloromethyl group allows for the transformation of this compound into a variety of other functionalized cyclohexanes, which may serve as specialty or fine chemicals in industries such as fragrances, agrochemicals, and pharmaceuticals.

Synthesis of Substituted Methylcyclohexenes and Methylcyclohexanols

Methylcyclohexanols: Nucleophilic substitution of the chloride with hydroxide (B78521) (e.g., using aqueous NaOH or KOH) via an SN2 mechanism yields 1-(Hydroxymethyl)-1-methylcyclohexane. This primary alcohol is an isomer of other methylcyclohexanols and can be a precursor for esters used in the fragrance industry or as a building block itself.

Methylcyclohexenes: Treatment with a strong, sterically hindered base can induce elimination (E2 reaction) to form methylenecyclohexane (B74748) derivatives. However, due to the neopentyl-like structure, SN2 reactions often compete. Under conditions favoring carbocation formation (e.g., with a Lewis acid), rearrangement followed by elimination could lead to more stable, substituted methylcyclohexenes like 1,2-dimethylcyclohexene. The synthesis of 1-methylcyclohexene itself typically involves the dehydration of 1-methylcyclohexanol.

Introduction of Cyclohexyl Methyl Moieties into Larger Architectures

The 1-methylcyclohexylmethyl group is a bulky, lipophilic moiety that can be introduced into larger molecules to modify their physical and biological properties. Using the C-C bond-forming reactions described previously (Section 6.1.2), this group can be appended to pharmacophores or other advanced intermediates. The introduction of such a sterically demanding, non-polar group can enhance membrane permeability or influence the binding conformation of a molecule with a biological target.

Materials Science and Polymer Chemistry Applications (as Monomer/Intermediate)

In polymer science, functionalized cycloaliphatics are used to impart specific properties like thermal stability, rigidity, and optical clarity to polymers. While there is no specific literature detailing the use of this compound as a monomer, its structure allows for its potential conversion into polymerizable derivatives.

For instance, the chloromethyl group could be transformed into other functional groups suitable for polymerization:

Conversion to a Styrenic Monomer: The compound could be used to alkylate benzene (B151609) via a Friedel-Crafts reaction, followed by dehydrogenation to create a styrenic monomer containing the bulky 1-methylcyclohexyl group.

Conversion to an Acrylate or Methacrylate Monomer: Transformation of the chloromethyl group to a hydroxymethyl group (as described in 6.2.1) would yield an alcohol that could be esterified with acryloyl chloride or methacrylic acid to produce a monomer.

Polymerization of such monomers would likely proceed via free-radical, cationic, or anionic mechanisms, depending on the nature of the polymerizable group. The resulting polymers would feature the bulky 1-methylcyclohexylmethyl group as a pendant moiety, which could significantly impact the polymer's glass transition temperature, solubility, and mechanical properties.

Use in the Synthesis of Specific Monomers or Polymer Additives

There is currently a lack of published research detailing the use of this compound as a precursor for the synthesis of specific monomers or polymer additives. In principle, the chloromethyl group could be converted to other functional groups suitable for polymerization, such as a vinyl, acrylate, or epoxide group. For instance, elimination of HCl could potentially yield a methylene-cyclohexane derivative, which could act as a monomer. Alternatively, substitution of the chloride with a functional moiety could lead to the formation of a polymer additive, such as a plasticizer or a stabilizer. However, no specific examples or data have been reported in the scientific literature.

Preparation of Advanced Polymeric Materials

Similarly, there is no specific information available on the direct use of this compound in the preparation of advanced polymeric materials. The compound could theoretically be used as a monomer in certain types of polymerization, for example, through Friedel-Crafts alkylation reactions to form crosslinked resins. The bulky, saturated cyclic structure of the methylcyclohexyl group could impart specific properties to a polymer, such as increased thermal stability or altered solubility. Nevertheless, without experimental data, these remain theoretical possibilities.

Due to the absence of specific research on this compound in the field of polymer science, no data tables on its reactivity, the properties of derived monomers, or the characteristics of resulting polymers can be provided.

Environmental Transformation Pathways: Chemical Mechanisms

Hydrolytic Degradation Mechanisms

Hydrolysis is a significant degradation pathway for 1-(Chloromethyl)-1-methylcyclohexane in aqueous environments, involving the cleavage of the carbon-chlorine (C-Cl) bond by water. As a primary alkyl halide, its reactivity is influenced by the significant steric hindrance imposed by the adjacent quaternary carbon atom of the cyclohexane (B81311) ring. This structure affects the predominant reaction mechanism, which can proceed via nucleophilic substitution (SN1 or SN2) or elimination (E).

The SN2 (bimolecular nucleophilic substitution) mechanism involves a direct backside attack on the carbon atom bonded to the chlorine by a nucleophile (such as a water molecule or hydroxide (B78521) ion). docbrown.info However, the bulky 1-methylcyclohexyl group hinders this approach, potentially slowing the reaction rate compared to unhindered primary alkyl halides.

Alternatively, the SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process starting with the slow departure of the chloride ion to form a primary carbocation intermediate. docbrown.infoyoutube.com While primary carbocations are generally unstable, the steric strain of the substrate could favor this pathway, which might also involve rapid rearrangement to a more stable tertiary carbocation. Elimination reactions, particularly the E2 mechanism, can also compete with substitution, especially under strongly basic conditions. wikipedia.org

The rate and mechanism of hydrolysis are highly dependent on environmental conditions such as pH and temperature.